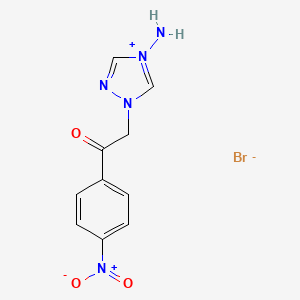
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is a chemical compound that features a triazolium ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring can be synthesized by reacting an appropriate amine with a nitrile under acidic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazolium intermediate.
Bromide Addition: The final step involves the addition of bromide to form the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazolium ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the triazolium ring or nitrophenyl group.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: Substituted derivatives of the nitrophenyl group are common products.
Applications De Recherche Scientifique
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The triazolium ring and nitrophenyl group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide
- 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N5O3.BrH/c11-13-6-12-14(7-13)5-10(16)8-1-3-9(4-2-8)15(17)18;/h1-4,6-7H,5,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVYVKKWVCMTDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=[N+](C=N2)N)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4916780.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-phenylbenzamide](/img/structure/B4916787.png)

![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4916792.png)
![methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4916810.png)

![(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4916820.png)
![N-(3-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4916824.png)
![N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-piperidin-1-ylethanamine](/img/structure/B4916828.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B4916840.png)
![1-cyclohexyl-2-(2-furylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4916848.png)
![N-(2-chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4916852.png)
![11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4916862.png)
